molecular formula C8H6N2OS B2883401 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- CAS No. 1672-27-1

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-

Cat. No. B2883401
CAS RN: 1672-27-1
M. Wt: 178.21
InChI Key: FOGWCNKKQBVUBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of "2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-" .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving "2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-” are not detailed in the sources I found .

Scientific Research Applications

Pharmacology

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s used in drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, which are currently used as antibiotics . The quinoxaline moiety has various multifunctional properties and can act against many targets, receptors, or microorganisms .

Anticancer & Antiproliferative Activity

Quinoxaline derivatives have been studied for their anticancer and antiproliferative activities . They have been synthesized and tested for antimalarial activity . Some quinoxaline compounds, such as 1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione, have been reported to have DNA damaging potential .

Antimicrobial Activity

Quinoxaline derivatives have shown antimicrobial activity . They have been used to develop drugs that act against various microorganisms .

Anticonvulsant Activity

Quinoxaline derivatives have also been studied for their anticonvulsant activities . They have potential in the development of drugs for the treatment of convulsive disorders .

Antituberculosis Activity

Quinoxaline derivatives have been studied for their antituberculosis activities . They have potential in the development of drugs for the treatment of tuberculosis .

Antimalarial Activity

Quinoxaline derivatives have been studied for their antimalarial activities . They have potential in the development of drugs for the treatment of malaria .

Anti-leishmanial Activity

Quinoxaline derivatives have been studied for their anti-leishmanial activities . They have potential in the development of drugs for the treatment of leishmaniasis .

Anti-HIV Activity

Quinoxaline derivatives have been studied for their anti-HIV activities . They have potential in the development of drugs for the treatment of HIV .

Safety and Hazards

The safety data sheet for “2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-” provides some information on its safety and hazards. If inhaled, it is recommended to move the person into fresh air and give artificial respiration if necessary. In case of skin or eye contact, wash off with soap and plenty of water or rinse thoroughly with water respectively .

properties

IUPAC Name

3-sulfanylidene-1,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGWCNKKQBVUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-

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